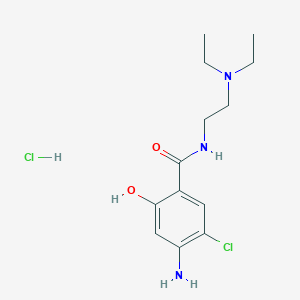

O-Desmethyl Metoclopramide Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O2.ClH/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18;/h7-8,18H,3-6,15H2,1-2H3,(H,16,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIGWAINVIWPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556132 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38059-78-8 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to O-Desmethyl Metoclopramide Hydrochloride for Research Professionals

This guide provides a comprehensive technical overview of O-Desmethyl Metoclopramide Hydrochloride, a key metabolite and impurity of the widely used pharmaceutical agent, Metoclopramide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical methodologies, and biological context of this compound, ensuring a well-rounded understanding for its application in a research setting.

Introduction: The Significance of a Metabolite

O-Desmethyl Metoclopramide, also known as Metoclopramide EP Impurity F, is the O-demethylated metabolite of Metoclopramide.[1][2] Its significance in pharmaceutical research stems from its classification as both a metabolite and a process impurity, necessitating its thorough characterization for drug safety and efficacy studies. Understanding the chemical and pharmacological profile of this compound is crucial for comprehensive toxicological assessments and for the development of robust analytical methods for quality control in the pharmaceutical industry.

Chemical and Physical Properties

A solid understanding of the fundamental physicochemical properties of this compound is the starting point for any research endeavor. These properties dictate its handling, formulation, and analytical behavior.

| Property | Value | Reference(s) |

| Chemical Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide hydrochloride | [2] |

| Synonyms | Metoclopramide EP Impurity F, O-Desmethyl Metoclopramide HCl | [1] |

| CAS Number | 38059-78-8 | [3] |

| Molecular Formula | C₁₃H₂₁Cl₂N₃O₂ | [3] |

| Molecular Weight | 322.23 g/mol | [3] |

| Appearance | White solid | [2] |

| Melting Point | 237-239 °C | [4] |

| Solubility | Soluble in DMSO and Water | [5][6] |

| Storage | -20°C for long-term storage | [5] |

Synthesis and Manufacturing

The synthesis of this compound is a critical process for obtaining a pure reference standard for analytical and research purposes. A common laboratory-scale synthesis involves the demethylation of Metoclopramide followed by conversion to its hydrochloride salt.

Synthesis of the Free Base

A documented procedure for the synthesis of the free base, 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide, involves the reflux of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (Metoclopramide) with sodium hydroxide in 1,2-propanediol.[7]

Experimental Protocol:

-

A mixture of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (0.1 mole), sodium hydroxide pellets (0.1 mole), and 1,2-propanediol (70 ml) is prepared.[7]

-

The mixture is stirred and heated under reflux for 20 hours.[7]

-

Following reflux, the reaction mixture is concentrated in vacuo.[7]

-

The residue is then treated with 1N HCl (100 ml) and again concentrated in vacuo.[7]

-

Purification is achieved via chromatography on silica gel using a mobile phase of methylene chloride, methanol, and ammonia (90:10:0.5).[7]

-

The appropriate fractions are combined, concentrated, and the residue is crystallized from ether to yield the final product.[7]

Conversion to Hydrochloride Salt

To prepare the hydrochloride salt, the synthesized free base is typically dissolved in a suitable organic solvent, such as isopropanol or ethanol, and treated with a solution of hydrochloric acid in the same solvent. The resulting precipitate of this compound is then collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Spectroscopic and Analytical Characterization

Accurate identification and quantification of this compound are paramount. This section outlines the key analytical techniques and expected spectroscopic data.

Spectroscopic Data

While comprehensive, experimentally derived spectroscopic data for this compound is not extensively published in peer-reviewed literature, the following provides an overview based on the known structure and data from the parent compound, Metoclopramide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the diethylaminoethyl side chain protons, and the protons of the amino and hydroxyl groups. The absence of a methoxy signal (around 3.8-4.0 ppm) and the presence of a phenolic hydroxyl proton signal would be key distinguishing features from Metoclopramide.

-

¹³C NMR: The carbon NMR spectrum would similarly reflect the O-demethylation, with the absence of the methoxy carbon signal and a shift in the resonance of the aromatic carbon attached to the hydroxyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of Metoclopramide hydrochloride shows prominent peaks corresponding to -NH stretching, -OH stretching, C=O stretching, and C-Cl stretching.[8] The spectrum of this compound would be expected to exhibit similar characteristic peaks, with potential shifts in the hydroxyl stretching region due to the phenolic nature of the hydroxyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement confirming the elemental composition. The fragmentation pattern in MS/MS studies would be expected to show losses of the diethylaminoethyl side chain and other characteristic fragments. The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight of 285.77 g/mol .[9]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of this compound, particularly in the context of impurity profiling of Metoclopramide.

Typical HPLC-UV Method Parameters:

-

Column: A reversed-phase C18 or C8 column is commonly used.[10][11]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol is typical.[11][12] Gradient elution may be necessary to resolve all related impurities.

-

Detection: UV detection is generally performed at a wavelength where both Metoclopramide and its impurities exhibit significant absorbance, such as 274 nm.[13]

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[13]

-

Injection Volume: Typically 10-20 µL.

LC-MS/MS for Bioanalytical Applications:

For the quantification of O-Desmethyl Metoclopramide in biological matrices like plasma, a more sensitive and selective LC-MS/MS method is required.

Illustrative LC-MS/MS Protocol:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is typically employed to extract the analyte from the plasma matrix.[14]

-

Chromatographic Separation: A rapid separation is achieved on a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent.[14]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[14]

Biological Context: Metabolism and Pharmacology

O-Desmethyl Metoclopramide is a product of the in vivo metabolism of Metoclopramide. Understanding this metabolic pathway is essential for interpreting pharmacokinetic and pharmacodynamic data.

Metabolic Pathway

Metoclopramide is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2D6 being the major enzyme responsible for its oxidation.[13][15] The formation of O-Desmethyl Metoclopramide occurs via O-demethylation, a common metabolic reaction for compounds containing methoxy groups.

Caption: Metabolic conversion of Metoclopramide to O-Desmethyl Metoclopramide.

Pharmacological and Toxicological Profile

The pharmacological activity and toxicological profile of O-Desmethyl Metoclopramide are not as well-characterized as the parent drug, Metoclopramide. Metoclopramide itself is a dopamine D2 receptor antagonist and a 5-HT3 receptor antagonist, which accounts for its antiemetic and prokinetic effects.[15] It is plausible that O-Desmethyl Metoclopramide may retain some affinity for these receptors, though likely with different potency. Further research is needed to fully elucidate its pharmacological and toxicological significance. Preliminary toxicity data for the parent compound, metoclopramide, indicate potential for cytotoxicity at higher concentrations.[16]

Stability and Degradation

The stability of this compound is a critical parameter, especially when used as a reference standard. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Protocol Outline:

Forced degradation studies typically involve exposing the compound to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

-

Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at elevated temperatures.[17]

-

Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at elevated temperatures.[17]

-

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide.[17]

-

Thermal Degradation: Heating the solid compound at a high temperature.[17]

-

Photodegradation: Exposing the compound to UV and visible light.[17]

The resulting degradation products should be analyzed by a stability-indicating HPLC method to determine the degradation profile.

Caption: Workflow for forced degradation studies.

Conclusion

This compound is a compound of significant interest in the pharmaceutical sciences. This guide has provided a detailed technical overview of its chemical properties, synthesis, analytical characterization, biological context, and stability. For researchers and drug development professionals, a thorough understanding of this metabolite and impurity is essential for ensuring the safety, quality, and efficacy of Metoclopramide-containing drug products. Further research into its specific pharmacological and toxicological properties will continue to be an important area of investigation.

References

-

Argikar, U. P., Gomez, J., Ung, D., Parkman, H., & Nagar, S. (2010). Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies. Drug Metabolism and Disposition, 38(8), 1295-1303. [Link]

-

FDA. (2005). Pharmacology Review(s) - accessdata.fda.gov. [Link]

-

Farh, I., Alnajim, N., Alossimi, A., Alhuwayshil, J., Aldeghaither, N., Alqahtani, S., & Mansour, M. (2024). Development and Validation of High Performance Liquid Chromatography Method for Determination of Metoclopramide Hydrochloride in Pharmaceutical Tablets Formulation. Indian Journal of Pharmaceutical Sciences, 86(6), 1994-1999. [Link]

-

Livezey, M. R., Briggs, E. D., & St. Peter, J. V. (2014). METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6. Xenobiotica, 44(10), 875-883. [Link]

-

King, C. R., & Goldstein, J. A. (2004). Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors. The Journal of pharmacology and experimental therapeutics, 268(1), 319-326. [Link]

-

CAS D3220-89G O-Desmethyl Metoclopramide, Hydrochloride. (n.d.). Retrieved from [Link]

-

Kjällquist, K., & Strömblad, L. G. (1995). Metoclopramide inhibits the cytotoxicity of cisplatin and enhances the cytotoxicity of epirubicin. Pharmacology & toxicology, 76(2), 146-148. [Link]

-

Livezey, M. R., et al. (2014). Structure of metoclopramide and observed metabolites. Metabolite mass... ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide (Alternate Procedure). [Link]

-

Johansen, P. B., et al. (1997). Pharmacokinetics, toxicity, side effects, receptor affinities and in vitro radiosensitizing effects of the novel metoclopramide formulations, sensamide and neu-sensamide. Acta oncologica (Stockholm, Sweden), 36(3), 323-330. [Link]

-

University of Colorado Anschutz Medical Campus. (n.d.). Metoclopramide. [Link]

-

SUPPORTING MATERIALS. (n.d.). Retrieved from [Link]

-

Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(5), 628. [Link]

-

CAS. (n.d.). D3220-89G O-Desmethyl Metoclopramide, Hydrochloride. [Link]

-

Parkman, H. P., et al. (2023). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. Gastroenterology and Hepatology, 19(8), 441. [Link]

-

Shook, J. E., & Tewksbury, D. A. (2022). Metoclopramide. In StatPearls. StatPearls Publishing. [Link]

-

NP-MRD. (n.d.). 1 H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). [Link]

-

ResearchGate. (n.d.). FTIR spectra of pure Metoclopramide hydrochloride. [Link]

-

PubChem. (n.d.). Metoclopramide. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(pentan-2-on-3-yl)oxybenzamide. [Link]

-

Yan, T., et al. (2010). Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies. Journal of Chromatography B, 878(11-12), 883-887. [Link]

-

Singh, S., & Singh, B. (2012). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Development and Industrial Pharmacy, 38(10), 1256-1267. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Rapid Determination of Metoclopramide Level in Human Plasma by LC-MS/MS Assay. Jordan Journal of Pharmaceutical Sciences, 1(1). [Link]

-

PubChem. (n.d.). o-Desmethyl metoclopramide. [Link]

-

Yan, T., et al. (2010). Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(11-12), 883-887. [Link]

-

Al-Majed, A. A., & Belal, F. (2015). LC–MS Method for the Sensitive Determination of Metoclopramide: Application to Rabbit Plasma, Gel Formulations and Pharmaceuticals. Journal of Chromatographic Science, 53(5), 757-763. [Link]

-

Waters. (n.d.). HPLC Method Transfer for Analysis of Metoclopramide HCl and Related Substances from an Agilent 1100 Series LC System to an ACQUITY Arc System. [Link]

-

Ge, B., et al. (2013). Simple and sensitive method for measurement of metoclopramide in cattle plasma by LC-MS/MS using a multimode chromatography. Journal of separation science, 36(9-10), 1645-1650. [Link]

-

ChemWhat. (n.d.). O-DESMETHYL METOCLOPRAMIDE, HYDROCHLORIDE CAS#: 38059-78-8. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2023). Development and Validation of Analytical Method for the Estimation of Drugs Metoclopramide Hydrochloride and Dexamethasone Sodium Phosphate by FTIR. [Link]

-

J. Med. Chem. (1989). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives. [Link]

-

MDPI. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Walsh Medical Media. (2017). Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations Using Three Different Spectrophotometric Methods. [Link]

-

EAS Publisher. (2019). Preformulation Studies of Metoclopramide Hydrochloride: Fundamental Part of Formulation Design. [Link]

-

ResearchGate. (2025). Validation and application of RP-HPLC method for the quantification of metoclopramide hydrochloride in oral formulations prepared for IVIVC studies. [Link]

-

Khan, A., et al. (2013). Validation and application of RP-HPLC method for the quantification of metoclopramide hydrochloride in oral formulations prepared for IVIVC studies. Journal of Pharmaceutical and Biomedical Analysis, 75, 21-27. [Link]

-

ResearchGate. (2025). Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. [Link]

-

Niemegeers, C. J., & Janssen, P. A. (1979). Antiemetic specificity of dopamine antagonists. Psychopharmacology, 66(2), 113-116. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

- 1. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - OAK Open Access Archive [oak.novartis.com]

- 2. prepchem.com [prepchem.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. usbio.net [usbio.net]

- 7. prepchem.com [prepchem.com]

- 8. biomedres.us [biomedres.us]

- 9. o-Desmethyl metoclopramide | C13H20ClN3O2 | CID 9817332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. longdom.org [longdom.org]

A Comprehensive Technical Guide to the Structure Elucidation of O-Desmethyl Metoclopramide Hydrochloride

Abstract

This in-depth technical guide provides a comprehensive framework for the structure elucidation of O-Desmethyl Metoclopramide Hydrochloride, a known metabolite and European Pharmacopoeia-defined impurity (Impurity F) of the widely used pharmaceutical, Metoclopramide.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering a logical, field-proven workflow that integrates modern analytical techniques with foundational chemical principles. We will delve into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure scientific integrity. This guide will cover the generation of the impurity through forced degradation, its isolation, and its structural confirmation using a suite of spectroscopic and spectrometric techniques.

Introduction: The Imperative of Impurity Profiling

In the landscape of pharmaceutical development and manufacturing, the identification and characterization of impurities are not merely a regulatory hurdle but a scientific necessity to ensure the safety and efficacy of drug products. O-Desmethyl Metoclopramide, a metabolite and potential degradation product of Metoclopramide, represents a critical analyte in the quality control of its parent drug. Its structure, closely related to the active pharmaceutical ingredient (API), necessitates a robust and unequivocal elucidation process.

The O-demethylation of the methoxy group on the benzene ring of Metoclopramide to a hydroxyl group fundamentally alters the molecule's physicochemical properties. This guide will walk through the logical progression of experiments designed to confirm this specific structural modification.

Strategic Workflow for Structure Elucidation

The elucidation of an unknown or suspected chemical structure follows a systematic and multi-pronged analytical approach. The workflow presented here is designed to be iterative and self-validating, where data from one technique informs the next, building a cohesive and irrefutable structural assignment.

Caption: A strategic workflow for the generation, isolation, and structure elucidation of this compound.

Generation and Isolation of the Analyte

Forced Degradation Protocol (Acid Hydrolysis)

Acid hydrolysis is a common stress condition that can induce O-demethylation in certain aromatic ethers.

Objective: To generate O-Desmethyl Metoclopramide from Metoclopramide Hydrochloride.

Protocol:

-

Sample Preparation: Accurately weigh 100 mg of Metoclopramide Hydrochloride reference standard and dissolve it in 10 mL of a methanol/water (1:1) mixture.

-

Stress Condition: To the solution, add 10 mL of 1.0 N Hydrochloric Acid.

-

Incubation: Heat the mixture at 80°C in a water bath for 24 hours. Monitor the reaction periodically (e.g., at 4, 8, 12, and 24 hours) by withdrawing a small aliquot.

-

Neutralization and Dilution: After the desired incubation period, cool the solution to room temperature. Neutralize the aliquot with an equivalent amount of 1.0 N Sodium Hydroxide. Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

-

Analysis: Analyze the stressed sample using a stability-indicating HPLC method to confirm the formation of degradation products.

Isolation by Preparative High-Performance Liquid Chromatography (HPLC)

Once the forced degradation confirms the presence of the target impurity, preparative HPLC is employed to isolate a sufficient quantity for further spectroscopic analysis.

Protocol:

-

Column Selection: Utilize a C18 reverse-phase column with appropriate dimensions for preparative scale separation.

-

Mobile Phase Optimization: Develop an isocratic or gradient mobile phase that provides optimal resolution between Metoclopramide and its degradation products. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Fraction Collection: Inject the concentrated, neutralized degradation mixture onto the preparative HPLC system. Collect the eluent fractions corresponding to the peak of interest, identified by its retention time relative to the parent drug.

-

Purity Check and Pooling: Analyze the collected fractions for purity using an analytical scale HPLC method. Pool the high-purity fractions.

-

Solvent Removal: Remove the HPLC mobile phase from the pooled fractions, typically by lyophilization or rotary evaporation, to yield the isolated impurity as a solid.

Physicochemical and Spectroscopic Characterization

With the isolated and purified compound in hand, a battery of analytical techniques is deployed to piece together its molecular structure.

Physicochemical Properties

Basic physical properties provide initial clues about the identity and purity of the isolated compound.

| Property | Description | Expected Observation for O-Desmethyl Metoclopramide HCl |

| Appearance | Visual inspection of the isolated solid. | A white to off-white solid. |

| Melting Point | The temperature at which the solid transitions to a liquid. | Expected to be in the range of 237-239°C.[4] |

| Solubility | The ability of the compound to dissolve in various solvents. | Solubility profile will differ from Metoclopramide HCl due to the presence of a phenolic hydroxyl group. |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone of structure elucidation, providing the molecular weight of the compound and invaluable information about its fragmentation pattern.[5]

Expected Data and Interpretation:

-

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.

-

Metoclopramide (C₁₄H₂₂ClN₃O₂): Calculated exact mass of 299.1452.

-

O-Desmethyl Metoclopramide (C₁₃H₂₀ClN₃O₂): Calculated exact mass of 285.1295. The mass difference of 14.0157 Da (CH₂) is the key indicator of the loss of a methyl group.[6]

-

-

MS/MS Fragmentation Analysis: Collision-induced dissociation (CID) of the parent ion will generate a fragmentation pattern. The key to confirming the O-desmethyl structure lies in comparing its fragmentation pattern to that of Metoclopramide.

-

A significant fragment in Metoclopramide's MS/MS spectrum arises from the loss of the diethylaminoethyl side chain. This fragment will also be present in the O-Desmethyl analogue but will be shifted by 14 Da.

-

Fragments containing the aromatic ring will also show this 14 Da mass shift, confirming the modification is on the ring and not the side chain.

-

Caption: A simplified comparison of expected key MS/MS fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for O-Desmethyl Metoclopramide is not publicly available, we can predict the key differences that would be observed in its ¹H and ¹³C NMR spectra compared to Metoclopramide.

¹H NMR Spectroscopy - The Telltale Signs:

-

Disappearance of the Methoxy Signal: The most definitive evidence for O-demethylation in the ¹H NMR spectrum would be the complete absence of the sharp singlet corresponding to the methoxy (-OCH₃) protons. In Metoclopramide, this signal typically appears around 3.9 ppm.

-

Appearance of a Phenolic Proton: A new, broad singlet, characteristic of a phenolic hydroxyl (-OH) proton, would appear in the spectrum. Its chemical shift would be concentration and solvent-dependent but is typically found downfield (e.g., 9-10 ppm). This signal would also be exchangeable with D₂O.

-

Shifts in Aromatic Protons: The conversion of the electron-donating methoxy group to a hydroxyl group will alter the electronic environment of the aromatic ring, causing slight but measurable shifts in the chemical shifts of the two aromatic protons.

¹³C NMR Spectroscopy - Carbon Skeleton Confirmation:

-

Disappearance of the Methoxy Carbon: The signal corresponding to the methoxy carbon (around 56 ppm in Metoclopramide) would be absent in the spectrum of the O-desmethyl analogue.

-

Shift of the C-O Carbon: The aromatic carbon directly attached to the oxygen (C2 position) would experience a significant downfield shift due to the change from an ether to a phenol linkage.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Expected Spectral Features:

-

Appearance of a Broad O-H Stretch: The most significant change would be the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of a phenolic group.

-

Other Key Stretches: The spectrum would retain characteristic absorptions for:

-

N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

-

C=O stretching of the amide (around 1630-1680 cm⁻¹).[7]

-

C-Cl stretching (in the fingerprint region).

-

Data Integration and Final Structure Confirmation

The final step in the elucidation process is to integrate all the collected data into a single, consistent structural assignment.

-

Molecular Formula: HRMS provides the elemental composition.

-

Key Functional Groups: FTIR confirms the presence of hydroxyl, amine, and amide groups.

-

Connectivity and Framework: ¹H and ¹³C NMR data establish the carbon-hydrogen framework, confirming the loss of the methyl group and its replacement with a hydroxyl group on the aromatic ring.

-

Verification: The proposed structure of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide hydrochloride must be consistent with all observed spectral data.

Conclusion

The structure elucidation of this compound is a logical, step-wise process that relies on the synergistic application of modern analytical techniques. By beginning with controlled generation and isolation, followed by a systematic spectroscopic and spectrometric analysis, a confident and scientifically sound structural assignment can be achieved. This guide provides a robust framework for approaching such challenges in a pharmaceutical research and quality control environment, underscoring the importance of a meticulous, evidence-based approach to impurity profiling.

References

-

ChemWhat. O-DESMETHYL METOCLOPRAMIDE, HYDROCHLORIDE CAS#: 38059-78-8. Available from: [Link]

- Sharma, M. K., & Murugesan, M. (Year). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal Name, Volume(Issue), Pages.

-

Pharmaffiliates. Metoclopramide-impurities. Available from: [Link]

-

Veeprho. Metoclopramide EP Impurity F (Free Base) | CAS 38339-95-6. Available from: [Link]

-

SynZeal. Metoclopramide EP Impurity F (HCl salt) | 38059-78-8. Available from: [Link]

-

Cleanchem. Metoclopramide EP Impurity F | CAS No: 38339-95-6. Available from: [Link]

-

Axios Research. Metoclopramide EP Impurity F - CAS - 38339-95-6. Available from: [Link]

-

Seelam, N., & Raparla, R. (2020). LC-MS characterization of acid degradation products of metoclopramide: Development and validation of a stability-indicating RP-HPLC method. ResearchGate. Available from: [Link]

-

PubChem. o-Desmethyl metoclopramide. National Center for Biotechnology Information. Available from: [Link]

- De Meulder, B., et al. (2009). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry.

- Mishra, S., & Soni, H. (2019). Preformulation Studies of Metoclopramide Hydrochloride: Fundamental Part of Formulation Design. EAS Journal of Pharmacy and Pharmacology.

-

Al-Adhami, I. H., et al. (2018). Synthesis of new metoclopramide derivatives and in vitro evaluation of their human cholinesterases protection against Chlorpyrifos. ResearchGate. Available from: [Link]

- Google Patents. (1981). Method of preparing metoclopramide. US4250110A.

-

Spectrum Pharmacy Products. (2022). Scientific Documentation - ME176, Metoclopramide Hydrochloride, Monohydrate, USP. Available from: [Link]

- MedCrave. (Year). Analytical & Pharmaceutical Research.

-

HMDB. (Year). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]

-

Clark, J. (Year). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available from: [Link]

- Wiley Online Library. (Year). Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review.

- Govindasamy, P., et al. (Year). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal Name, Volume(Issue), Pages.

- Sharma, M. K., & Murugesan, M. (Year). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal Name, Volume(Issue), Pages.

-

Semantic Scholar. (2018). A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative (Metoclopramide Base) and its Solid Dispersion. Available from: [Link]

-

ResearchGate. (Year). 1 H-NMR spectral data: the chemical shift values (δH, ppm) with coupling constants (J, Hz). Available from: [Link]

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

-

Reich, H. J. (Year). 13C NMR Chemical Shifts. University of Wisconsin. Available from: [Link]

-

ResearchGate. (Year). Mass spectra of tramadol (a), O-desmethylate (b), N-desmethylate (c),.... Available from: [Link]

-

PubMed. (Year). Determination of metoclopramide and two of its metabolites using a sensitive and selective gas chromatographic-mass spectrometric assay. Available from: [Link]

-

PubChem. (Year). Metoclopramide. National Center for Biotechnology Information. Available from: [Link]

-

ACD/Labs. (Year). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available from: [Link]

- Ali, A., et al. (2024).

Sources

- 1. veeprho.com [veeprho.com]

- 2. Metoclopramide EP Impurity F (HCl salt) | 38059-78-8 | SynZeal [synzeal.com]

- 3. longdom.org [longdom.org]

- 4. This compound [lgcstandards.com]

- 5. farm.ucl.ac.be [farm.ucl.ac.be]

- 6. This compound [lgcstandards.com]

- 7. US4250110A - Method of preparing metoclopramide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of O-Desmethyl Metoclopramide Hydrochloride

This guide provides a comprehensive technical overview of the synthesis of O-Desmethyl Metoclopramide Hydrochloride, a significant metabolite and derivative of the widely used antiemetic drug, Metoclopramide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core synthetic strategies, mechanistic underpinnings, and detailed analytical characterization of this compound.

Introduction

O-Desmethyl Metoclopramide, chemically known as 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide, is the primary O-demethylated metabolite of Metoclopramide.[1] Its hydrochloride salt is a crucial reference standard in pharmaceutical analysis and metabolic studies. Understanding its synthesis is vital for impurity profiling of Metoclopramide and for exploring potential pharmacological activities of its metabolites. This guide will explore two primary synthetic pathways: the direct O-demethylation of Metoclopramide and a multi-step synthesis from readily available starting materials.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be approached from two main perspectives: modification of the parent drug molecule or a de novo synthesis building the molecule from simpler precursors.

Route 1: Direct O-Demethylation of Metoclopramide

This approach is a direct and often efficient method to obtain the target compound. The core of this synthesis is the cleavage of the aryl methyl ether bond in Metoclopramide.

Reaction: Metoclopramide to O-Desmethyl Metoclopramide

Mechanism: The O-demethylation of aryl methyl ethers can be achieved under various conditions, with alkaline cleavage being a common and effective method.[2][3] The reaction with sodium hydroxide in the presence of a high-boiling point diol, such as 1,2-propanediol, proceeds via a nucleophilic substitution mechanism. The hydroxide ion, a strong nucleophile, attacks the methyl carbon of the methoxy group. The diol acts as a solvent and may also participate in the reaction by solvating the ions and potentially forming an alkoxide that can act as a nucleophile. The reaction is driven by the formation of the more stable phenoxide ion.

Diagram 1: O-Demethylation of Metoclopramide. This diagram illustrates the nucleophilic attack by hydroxide on the methyl group of the methoxy ether in Metoclopramide, leading to the formation of the phenoxide intermediate which is subsequently protonated.

Route 2: Multi-step Synthesis from p-Aminosalicylic Acid

This pathway offers a versatile approach, building the molecule from the ground up and allowing for the synthesis of various analogues. A key intermediate in this route is 4-amino-5-chloro-2-hydroxybenzoic acid.

Overall Synthetic Workflow:

Diagram 2: Multi-step Synthesis Workflow. This flowchart outlines the key stages in the synthesis of this compound starting from p-aminosalicylic acid.

Mechanism of Amide Coupling: The formation of the amide bond between 4-amino-5-chloro-2-methoxybenzoic acid and N,N-diethylethylenediamine is typically facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).[4][5][6]

The mechanism involves:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Formation of HOBt Ester: HOBt attacks the O-acylisourea intermediate to form an active HOBt ester, which is more stable and less prone to racemization.

-

Nucleophilic Attack by the Amine: The primary amine of N,N-diethylethylenediamine attacks the carbonyl carbon of the HOBt ester, leading to the formation of a tetrahedral intermediate.

-

Formation of the Amide Bond: The tetrahedral intermediate collapses, eliminating HOBt and forming the stable amide bond.

Diagram 3: EDC/HOBt Amide Coupling Mechanism. This diagram shows the activation of a carboxylic acid by EDC and HOBt, followed by nucleophilic attack from an amine to form the amide bond.

Experimental Protocols

PART 1: Synthesis via Direct O-Demethylation of Metoclopramide

Protocol 1: O-Demethylation of Metoclopramide [2]

-

Materials:

-

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (Metoclopramide)

-

Sodium hydroxide (NaOH) pellets

-

1,2-Propanediol

-

1N Hydrochloric acid (HCl)

-

Methylene chloride

-

Methanol

-

Ammonia solution

-

Ether

-

Silica gel for column chromatography

-

-

Procedure:

-

A mixture of Metoclopramide (0.1 mole), sodium hydroxide pellets (0.1 mole), and 1,2-propanediol (70 ml) is stirred and heated under reflux for 20 hours.

-

The reaction mixture is then concentrated in vacuo.

-

The residue is treated with 1N HCl (100 ml) and again concentrated in vacuo.

-

The resulting residue is purified by chromatography on a silica gel column using a solvent system of methylene chloride, methanol, and ammonia (90:10:0.5).

-

The appropriate fractions are combined, concentrated in vacuo, and the residue is crystallized from ether to yield the product.

-

For further purification, the product can be dissolved in hot water, filtered over charcoal, and the filtrate cooled to afford the purified O-Desmethyl Metoclopramide.

-

Protocol 2: Hydrochloride Salt Formation

-

Procedure:

-

Dissolve the purified O-Desmethyl Metoclopramide base in a suitable solvent such as isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

-

PART 2: Multi-step Synthesis

Protocol 3: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid [4]

-

This key intermediate is synthesized from p-aminosalicylic acid in three steps: methylation, chlorination, and hydrolysis. The detailed protocol can be found in the cited reference.

Protocol 4: Amide Coupling to form Metoclopramide

-

Materials:

-

4-Amino-5-chloro-2-methoxybenzoic acid

-

N,N-Diethylethylenediamine

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (1-Hydroxybenzotriazole)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

-

Procedure:

-

Dissolve 4-amino-5-chloro-2-methoxybenzoic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

-

Add N,N-diethylethylenediamine (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with a suitable organic solvent.

-

The organic layer is washed, dried, and concentrated to yield crude Metoclopramide, which can be purified by column chromatography.

-

-

The subsequent O-demethylation and salt formation steps would follow Protocols 1 and 2.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

| Analytical Technique | Expected Observations |

| Melting Point | A sharp melting point indicates high purity. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak with a specific retention time confirms the purity of the compound. HPLC is also used to quantify impurities.[7] |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the free base (C13H20ClN3O2, MW: 285.77 g/mol ) and its characteristic fragmentation pattern.[8][9] |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the functional groups present, such as N-H stretching of the primary amine, O-H stretching of the phenol, C=O stretching of the amide, and C-Cl stretching.[10][11][12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The spectrum will show distinct signals for the aromatic protons, the methylene protons of the diethylaminoethyl side chain, and the ethyl protons. The absence of a methoxy signal (around 3.8-4.0 ppm) and the presence of a phenolic OH signal are key indicators of successful demethylation. ¹³C NMR: The spectrum will show the corresponding carbon signals for the aromatic ring, the amide carbonyl, and the aliphatic side chain. The absence of the methoxy carbon signal is a confirmation of the structure. |

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H21Cl2N3O2 |

| Molecular Weight | 322.23 g/mol [13] |

| Appearance | White to off-white solid |

| IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide;hydrochloride[13] |

| CAS Number | 38059-78-8[13] |

Conclusion

This technical guide has outlined robust and well-documented synthetic routes for the preparation of this compound. By providing detailed experimental protocols, mechanistic insights, and a framework for analytical characterization, this document serves as a valuable resource for researchers and professionals in the pharmaceutical sciences. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of synthesis, and the need for structural diversification. Adherence to rigorous purification and analytical procedures is paramount to ensure the quality and integrity of the final product.

References

- Reddy, K. L., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3365-3368.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

PubChem. (n.d.). o-Desmethyl metoclopramide. National Center for Biotechnology Information. Retrieved from [Link]

- MedCrave. (2017). Analytical & Pharmaceutical Research. MOJ Biorg Org Chem, 1(1), 00004.

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]

- De Ruiter, C., Brinkman, U. A. T., & Frei, R. W. (1987). Liquid Chromatographic Determination of a Substituted Benzamide in Biological Fluids Using Preconcentration and Post-Column Extraction.

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of physical mixture of Metoclopramide HCl + HPMC K4M +.... Retrieved from [Link]

- Nugraha, Y. D., & Uekusa, H. (2020).

- Tilquin, B., & Daloze, D. (2009). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry, 205(2-3), 159-165.

- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ResearchGate. (n.d.). Figure no. 1: IR spectra of metoclopramide HCl. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of Metoclopramide (a) and EPD (b). Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of Metoclopramide Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). o-Desmethyl metoclopramide. National Center for Biotechnology Information. Retrieved from [Link]

- De Ruiter, C., Brinkman, U. A. T., & Frei, R. W. (1987). Liquid Chromatographic Determination of a Substituted Benzamide in Biological Fluids Using Preconcentration and Post-Column Extraction.

- Google Patents. (n.d.). EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.

-

PrepChem. (n.d.). Synthesis of 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide (Alternate Procedure). Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of metoclopramide in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry. Retrieved from [Link]

- PubMed. (1993). Polymorphism in metoclopramide hydrochloride and metoclopramide. International journal of pharmaceutics, 93(1-3), 67-75.

- Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of pharmacal research, 31(3), 305-309.

-

Waters. (n.d.). Analysis of Related Substances of Metoclopramide HCl by an ACQUITY UPLC H-Class PLUS System. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of Metoclopramide hydrochloride. Retrieved from [Link]

- Yang, S., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 25(6), 2378-2387.

- Walsh Medical Media. (2017). Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations Using Three Different Spectrophotometric Methods. Pharmaceutica Analytica Acta, 8(2), 1-7.

- Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

Sources

- 1. peptide.com [peptide.com]

- 2. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

- 3. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. lcms.cz [lcms.cz]

- 8. o-Desmethyl metoclopramide | C13H20ClN3O2 | CID 9817332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound [lgcstandards.com]

O-Desmethyl Metoclopramide Hydrochloride: A Comprehensive Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of O-Desmethyl Metoclopramide Hydrochloride, a primary metabolite of the widely used prokinetic and antiemetic agent, Metoclopramide. This document furnishes critical information for researchers, scientists, and drug development professionals, covering its chemical identity, including its definitive CAS Number, alongside detailed protocols for its synthesis and analytical characterization. Furthermore, this guide elucidates the compound's significance within the context of drug metabolism and pharmacokinetics (DMPK), offering a consolidated resource for its application as a reference standard in pharmaceutical research and quality control.

Chemical Identity and Physicochemical Properties

O-Desmethyl Metoclopramide is the phenolic metabolite of Metoclopramide, formed by the enzymatic cleavage of the methoxy group on the benzene ring. In research and pharmaceutical quality control, it is most commonly available as a hydrochloride salt to improve its stability and solubility. It is also officially recognized in the European Pharmacopoeia as a specified impurity of Metoclopramide.[1][2]

CAS Number and Nomenclature

The unique Chemical Abstracts Service (CAS) Registry Number is the universally accepted identifier for a chemical substance. It is crucial to distinguish between the free base form and its hydrochloride salt, as they possess distinct CAS numbers.

-

This compound: The CAS number for the hydrochloride salt is 38059-78-8 .[3] Its IUPAC name is 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide;hydrochloride.[3]

-

O-Desmethyl Metoclopramide (Free Base): The CAS number for the free base is 38339-95-6 .[1] It is also known as Metoclopramide EP Impurity F.[1]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties for both the hydrochloride salt and the free base of O-Desmethyl Metoclopramide. This data is essential for designing analytical methods, formulation studies, and understanding the compound's behavior in biological systems.

| Property | This compound | O-Desmethyl Metoclopramide (Free Base) | Reference(s) |

| CAS Number | 38059-78-8 | 38339-95-6 | [1][3] |

| Molecular Formula | C₁₃H₂₁Cl₂N₃O₂ | C₁₃H₂₀ClN₃O₂ | [4] |

| Molecular Weight | 322.23 g/mol | 285.77 g/mol | [1][4] |

| IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide;hydrochloride | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide | [1][3] |

| Synonyms | Metoclopramide EP Impurity F (HCl salt), Metoclopramide BP Impurity F | Metoclopramide EP Impurity F (Free Base), 2-Hydroxy-4-amino-5-chloro-N,N-diethylaminoethylbenzamide | [1][3] |

| Appearance | White to off-white solid | White to off-white solid | [5] |

| Solubility | Soluble in DMSO and water | Information not readily available, expected to be less water-soluble than the HCl salt | [5] |

| Storage | Store at 2-8 °C in a well-closed container | Store at 2-8 °C in a well-closed container | [5] |

Synthesis and Purification

The preparation of O-Desmethyl Metoclopramide is most efficiently achieved via the O-demethylation of the parent drug, Metoclopramide. This process involves the selective cleavage of the aryl methyl ether, a common transformation in medicinal chemistry. The use of a reference standard for this metabolite is critical for the accurate quantification of impurities in Metoclopramide drug substances and products.[2][6]

Synthetic Pathway: O-Demethylation

The following diagram illustrates the single-step conversion of Metoclopramide to its O-desmethyl metabolite.

Detailed Synthetic Protocol

This protocol is adapted from established chemical synthesis procedures. The rationale for using a high-boiling point solvent like 1,2-propanediol with sodium hydroxide is to achieve the high temperature necessary to cleave the relatively stable aryl methyl ether bond.

Materials:

-

Metoclopramide (free base)

-

Sodium hydroxide (pellets)

-

1,2-Propanediol

-

1N Hydrochloric Acid (HCl)

-

Silica gel for chromatography

-

Eluent: Methylene chloride, Methanol, Ammonia (90:10:0.5 v/v/v)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Metoclopramide (0.1 mole), sodium hydroxide pellets (0.1 mole), and 1,2-propanediol (70 mL).

-

Reflux: Stir the mixture and heat to reflux. Maintain reflux for 20 hours to ensure complete demethylation.

-

Work-up: After cooling, concentrate the reaction mixture in vacuo to remove the 1,2-propanediol.

-

Acidification: Treat the residue with 1N HCl (100 mL) and again concentrate in vacuo. This step ensures the product is in a salt form, which can aid in subsequent purification.

-

Purification: Purify the residue by column chromatography on silica gel using a mobile phase of methylene chloride, methanol, and ammonia (90:10:0.5).

-

Isolation: Combine the appropriate fractions as identified by thin-layer chromatography (TLC) and concentrate them in vacuo.

-

Crystallization: Crystallize the resulting residue from diethyl ether to yield the purified O-Desmethyl Metoclopramide free base. For the hydrochloride salt, the purified base can be dissolved in an appropriate solvent and treated with HCl.

Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed using the analytical techniques detailed in Section 3.0. The obtained data should be compared against a certified reference standard.

Analytical Characterization

As a key metabolite and pharmacopoeial impurity, the unambiguous identification and quantification of O-Desmethyl Metoclopramide are paramount.[1] Pharmaceutical reference standards of this compound are fully characterized, and the data presented here reflects the expected results from such an analysis.[2][5]

Analytical Workflow

The following diagram outlines a typical workflow for the comprehensive characterization of a newly synthesized batch of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of O-Desmethyl Metoclopramide and for quantifying it in drug substance and biological matrices.[7]

-

Typical Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., formic acid or phosphate buffer) and an organic solvent like acetonitrile or methanol is typically employed.

-

Detection: UV detection at approximately 273 nm is suitable.[8]

-

Expected Result: A single, sharp peak corresponding to the analyte. Purity is determined by the area percentage of the main peak relative to any impurity peaks. The retention time will be different from that of the parent drug, Metoclopramide.

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight and offers structural information through fragmentation analysis.

-

Ionization Technique: Electrospray ionization (ESI) in positive mode is highly effective.

-

Expected Molecular Ion:

-

For the free base (C₁₃H₂₀ClN₃O₂), the expected [M+H]⁺ ion is at m/z286.13 .

-

For the hydrochloride salt, the same molecular ion for the free base will be observed.

-

-

Plausible Fragmentation Pattern: Tandem MS (MS/MS) would likely show characteristic losses. A primary fragmentation would be the cleavage of the amide bond or the loss of the diethylaminoethyl side chain, similar to the parent drug.[9] A significant fragment would be expected from the loss of the diethylamine group (C₄H₁₁N, 73.1 Da), resulting in a fragment ion at m/z 213.0.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of the molecule. While a public spectrum is not available, the expected signals can be predicted based on the structure. A Certificate of Analysis for the reference standard confirms the structure via ¹H-NMR.[5]

-

¹H-NMR Spectroscopy:

-

Aromatic Protons: Two singlets in the aromatic region (approx. 6.0-8.0 ppm), corresponding to the two protons on the benzene ring.

-

Amine/Amide/Hydroxyl Protons: Broad singlets for the -OH, -NH₂, and -NH- protons, which are exchangeable with D₂O.

-

Aliphatic Protons (Diethylaminoethyl chain): A triplet for the two -CH₂- protons adjacent to the amide nitrogen, a triplet for the two -CH₂- protons adjacent to the diethylamino group, a quartet for the four protons of the two -CH₂- groups of the ethyl substituents, and a triplet for the six protons of the two methyl (-CH₃) groups.

-

-

¹³C-NMR Spectroscopy:

-

Aromatic Carbons: Signals in the 100-160 ppm range. The carbon bearing the -OH group will be significantly downfield.

-

Carbonyl Carbon: A signal for the amide C=O group, typically in the 165-175 ppm range.

-

Aliphatic Carbons: Signals in the upfield region (10-60 ppm) corresponding to the carbons of the diethylaminoethyl side chain.

-

Pharmacological and Metabolic Context

O-Desmethyl Metoclopramide is not just a synthetic impurity but a biologically relevant molecule. Understanding its formation and potential activity is crucial for comprehensive drug safety and efficacy assessments.

Role in Metoclopramide Metabolism

Metoclopramide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[10][11] O-demethylation is a key metabolic pathway alongside others such as N-deethylation and conjugation.[10][11]

Sources

- 1. veeprho.com [veeprho.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Metoclopramide EP Impurity F (HCl salt) | 38059-78-8 | SynZeal [synzeal.com]

- 4. Metoclopramide EP Impurity F - Opulent Pharma [opulentpharma.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Metoclopramide impurity E CRS | LGC Standards [lgcstandards.com]

- 8. agilent.com [agilent.com]

- 9. farm.ucl.ac.be [farm.ucl.ac.be]

- 10. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Novel Metoclopramide Metabolites in Humans: In Vitro and In Vivo Studies | Semantic Scholar [semanticscholar.org]

O-Desmethyl Metoclopramide Hydrochloride: A Technical Guide to its Formation and Significance

Introduction

Metoclopramide, a substituted benzamide, is a widely utilized pharmaceutical agent known for its prokinetic and antiemetic properties.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism. While several metabolic pathways of metoclopramide have been elucidated, the formation of its O-desmethylated metabolite, O-Desmethyl Metoclopramide Hydrochloride, represents a key transformation with implications for drug efficacy and safety. This technical guide provides a comprehensive overview of the formation mechanism of this metabolite, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structures

A foundational understanding of the molecular architecture of both the parent drug and its metabolite is crucial.

Metoclopramide: 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

O-Desmethyl Metoclopramide: 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide

Metabolic Pathway: The Genesis of O-Desmethyl Metoclopramide

The biotransformation of metoclopramide is a complex process primarily occurring in the liver, orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.[2] While N-dealkylation and N-hydroxylation are recognized as the major metabolic routes, O-demethylation also contributes to the metabolic fate of metoclopramide.[3][4]

The Central Role of Cytochrome P450 Enzymes

The oxidative metabolism of metoclopramide is principally mediated by CYP2D6, with minor contributions from other isoforms such as CYP1A2, CYP2C9, CYP2C19, and CYP3A4.[3][4] Although direct evidence definitively assigning the O-demethylation of metoclopramide to a specific CYP isoform is limited in the available literature, the prominent role of CYP2D6 in metabolizing aromatic compounds with methoxy groups suggests its likely involvement.[5]

The general mechanism of CYP-mediated O-demethylation of aromatic compounds involves a two-step process:

-

Hydrogen Atom Abstraction: The highly reactive iron-oxo species within the active site of the CYP enzyme abstracts a hydrogen atom from the methyl group of the methoxy moiety on the metoclopramide molecule.

-

Oxygen Rebound: The resulting carbon-centered radical then "rebounds" onto the hydroxyl group coordinated to the iron center, forming an unstable hemiacetal intermediate.

This hemiacetal intermediate subsequently undergoes spontaneous, non-enzymatic decomposition to yield the O-desmethylated metabolite (a phenol) and formaldehyde.

Caption: Proposed CYP450-mediated O-demethylation of metoclopramide.

In Vivo and In Vitro Evidence of Formation

The presence of O-Desmethyl Metoclopramide has been confirmed in both in vivo and in vitro studies. A study by Argikar et al. (2010) identified a hydroxylated metabolite (M4) of metoclopramide in human urine and in incubations with human liver microsomes, which corresponds to the O-desmethylated form.[6][7] This provides direct evidence of this metabolic pathway in humans.

Experimental Protocols

The following sections outline methodologies for the synthesis and analysis of this compound, crucial for its use as a reference standard in metabolic and pharmacokinetic studies.

Chemical Synthesis of this compound

A plausible synthetic route involves the demethylation of metoclopramide followed by salt formation.

Step 1: O-Demethylation of Metoclopramide

-

A mixture of metoclopramide, sodium hydroxide pellets, and 1,2-propanediol is stirred and heated under reflux for approximately 20 hours.

-

The reaction mixture is then concentrated in vacuo.

-

The residue is treated with 1N HCl and again concentrated in vacuo.

-

The resulting residue is purified by silica gel chromatography using a mobile phase of methylene chloride, methanol, and ammonia.

-

The appropriate fractions are combined, concentrated, and the residue is crystallized from ether to yield O-desmethyl metoclopramide.

Step 2: Formation of the Hydrochloride Salt

-

The purified O-desmethyl metoclopramide is dissolved in a suitable solvent such as isopropanol.

-

A solution of hydrochloric acid in isopropanol is slowly added dropwise with stirring at room temperature.

-

The resulting precipitate, this compound, is collected by filtration, washed with isopropanol, and dried under vacuum.[8]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR Spectroscopy | The spectrum should show the absence of the methoxy group signal (around 3.8-4.0 ppm) present in the parent drug and the appearance of a phenolic hydroxyl proton signal. Other characteristic signals of the benzamide and diethylaminoethyl moieties should be present. |

| ¹³C NMR Spectroscopy | The spectrum should confirm the absence of the methoxy carbon signal (around 56 ppm) and a shift in the chemical shift of the carbon atom to which the hydroxyl group is attached. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of O-desmethyl metoclopramide. Fragmentation patterns can further confirm the structure. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak should be observed, indicating the purity of the compound. The retention time will differ from that of metoclopramide. |

In Vitro Metabolism Studies

To investigate the formation of O-Desmethyl Metoclopramide in a controlled environment, in vitro assays using human liver microsomes (HLMs) are employed.

Protocol for In Vitro Metabolism in Human Liver Microsomes:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes, a NADPH-regenerating system, and metoclopramide in a phosphate buffer (pH 7.4).

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. The supernatant containing the parent drug and its metabolites is collected for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the formation of O-Desmethyl Metoclopramide.

Caption: Workflow for in vitro metabolism of metoclopramide.

Pharmacological and Toxicological Significance

The pharmacological and toxicological profile of drug metabolites can differ significantly from the parent compound. While specific data on the activity of O-Desmethyl Metoclopramide is not extensively available in the public domain, some general principles can be considered.

-

Potential for Altered Activity: The conversion of a methoxy group to a hydroxyl group can alter the molecule's polarity, size, and ability to form hydrogen bonds. This may impact its binding affinity to dopamine (D2) and serotonin (5-HT3 and 5-HT4) receptors, the primary targets of metoclopramide.[9][10]

-

Implications for Drug-Drug Interactions: As metoclopramide is a substrate for CYP2D6, genetic polymorphisms in this enzyme can lead to significant inter-individual variability in its metabolism.[5] Individuals who are poor metabolizers of CYP2D6 may have reduced formation of O-Desmethyl Metoclopramide and higher plasma concentrations of the parent drug, potentially increasing the risk of adverse effects.[5]

-

Toxicity Profile: The toxicological profile of O-Desmethyl Metoclopramide has not been extensively studied. However, the formation of a phenolic metabolite could potentially lead to further metabolic activation to reactive quinone-type species, although there is currently no evidence to suggest this is a significant pathway for metoclopramide.

Conclusion

The formation of this compound is a recognized, albeit less predominant, metabolic pathway in the biotransformation of metoclopramide. This process is likely mediated by cytochrome P450 enzymes, with CYP2D6 being a strong candidate due to its established role in metoclopramide metabolism. The generation of this metabolite underscores the complexity of drug metabolism and highlights the importance of characterizing all metabolic pathways to fully understand a drug's pharmacokinetic and pharmacodynamic profile. Further research into the specific pharmacological and toxicological properties of O-Desmethyl Metoclopramide is warranted to fully elucidate its clinical significance.

References

- Harlington, A. C., Shearwin, K. E., Bell, S. G., & Whelan, F. (2022). Efficient O-demethylation of lignin monoaromatics using the peroxygenase activity of cytochrome P450 enzymes.

- Mallinson, S. J. B., Machovina, M. M., Silveira, R. L., Garcia-Borràs, M., Gallup, N., Johnson, C. W., ... & McGeehan, J. E. (2018). A promiscuous cytochrome P450 aromatic O-demethylase for lignin bioconversion.

- Argikar, U. A., Gomez, J. D., Ung, D. A., Parkman, H. P., & Nagar, S. (2010). Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies. Drug metabolism and disposition, 38(8), 1285-1293.

- Shepard, S. R., & Tolf, B. R. (2021).

- McKenna, R., Le, T. H., Gentry, K., & Eltis, L. D. (2025). Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates. Journal of Biological Chemistry, 301(1), 107809.

- Shepard, S. R., & Tolf, B. R. (2021).

- Argikar, U. A., Gomez, J. D., Ung, D. A., Parkman, H. P., & Nagar, S. (2010). Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies. Drug metabolism and disposition, 38(8), 1285-1293.

- Ulrich, E. L., Akutsu, H., Doreleijers, J. F., Harano, Y., Ioannidis, Y. E., Lin, J., ... & Markley, J. L. (2008). BioMagResBank.

-

University of Colorado Anschutz Medical Campus. (n.d.). Metoclopramide. Retrieved from [Link]

- Siyu, L., & Liu, J. (2018).

- Argikar, U. A., Gomez, J. D., Ung, D. A., Parkman, H. P., & Nagar, S. (2010). Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies. Drug metabolism and disposition, 38(8), 1285-1293.

- Livezey, M. R., Briggs, E. D., Bolles, A. K., Nagy, L. D., Fujiwara, R., & Furge, L. L. (2014). Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6. Xenobiotica, 44(4), 309-319.

- Desta, Z., Wu, G. M., Morocho, A. M., & Flockhart, D. A. (2002). The gastroprokinetic and antiemetic drug metoclopramide is a substrate and inhibitor of cytochrome P450 2D6. Drug metabolism and disposition, 30(3), 336-343.

- Kim, J. H., Kim, Y. G., Lee, S. Y., & Kim, W. B. (2009). Determination of metoclopramide in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry.

-

National Center for Biotechnology Information. (n.d.). Metoclopramide. In StatPearls. Retrieved from [Link]

- Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Synthesis of new metoclopramide derivatives and in vitro evaluation of their human cholinesterases protection against Chlorpyrifos. Journal of Pharmaceutical Sciences and Research, 10(9), 2187-2191.

- Tosun Pharmaceutical Ltd. (2025).

- Al-Mogherah, A. I., Al-Ghadeer, A. M., & Al-Shaikh, A. A. (2020). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. Journal of Clinical Medicine, 9(8), 2579.

- Reich, H. J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. University of Wisconsin-Madison.

- Popović, J. (1984). High-pressure liquid chromatographic method for determination of metoclopramide in serum, urine, and saliva, with a pharmacokinetic study in patients. Therapeutic drug monitoring, 6(1), 77-82.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Sanger, G. J. (2017). A Template for Drug Discovery - Metoclopramide. JSCiMed Central, 4(1), 1072.

- Onimisi, M. Y., Ndamitso, M. M., & Salawu, M. A. (2018). Determination of Infrared, Raman, (1H and13C)-NMR Spectra andDensity of State of Nateglinide Oral Antidiabetic Drug.

- Samran, S., & Tanjung, H. R. (2020). Metoclopramide-OROS Dispersible Tablets Optimized Formula Bioavailability Study. Open Access Macedonian Journal of Medical Sciences, 8(A), 338-341.

- Ali, S., Hasan, S. M. F., & Ahmad, A. (2024). Design and fabrication of metoclopramide fast dissolving films by using combined natural and synthetic polymers, and in vitro/in vivo evaluation. Journal of Drug Delivery Science and Technology, 94, 105574.

- Mishra, S., & Soni, H. (2019). Preformulation Studies of Metoclopramide Hydrochloride: Fundamental Part of Formulation Design. EAS Journal of Pharmacy and Pharmacology, 1(6), 164-169.

- Mortazavi, S. A., & Sarhaddi, H. (2002). Sustained release formulation of Metoclopramide Hydrochloride. Iranian Journal of Pharmaceutical Research, 1(1), 25-29.

Sources

- 1. jscimedcentral.com [jscimedcentral.com]

- 2. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metoclopramide [medschool.cuanschutz.edu]

- 6. Identification of Novel Metoclopramide Metabolites in Humans: In Vitro and In Vivo Studies | Publicación [silice.csic.es]

- 7. Identification of novel metoclopramide metabolites in humans: in vitro and in vivo studies - OAK Open Access Archive [oak.novartis.com]

- 8. CN119039171B - A method for industrial production of metoclopramide hydrochloride - Google Patents [patents.google.com]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. High-pressure liquid chromatographic method for determination of metoclopramide in serum, urine, and saliva, with a pharmacokinetic study in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro metabolism of Metoclopramide to O-Desmethyl Metoclopramide

A Technical Guide to the In Vitro Metabolism of Metoclopramide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Clinical and Metabolic Context of Metoclopramide

Metoclopramide is a widely prescribed medication functioning as a dopamine D2 receptor antagonist, 5-HT4 receptor agonist, and 5-HT3 receptor antagonist.[1] It is clinically utilized for its prokinetic and antiemetic properties in the management of conditions such as diabetic gastroparesis, gastroesophageal reflux disease (GERD), and chemotherapy-induced nausea and vomiting.[1][2] The pharmacological effects of metoclopramide typically manifest within 30 to 60 minutes following oral administration and persist for 1 to 2 hours.[3]

A comprehensive understanding of its metabolic fate is paramount for predicting drug-drug interactions (DDIs), understanding inter-individual variability in patient response, and mitigating the risk of adverse events.[4][5] The metabolism of metoclopramide is predominantly hepatic, mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[2][5] Extensive research has demonstrated that CYP2D6 is the principal enzyme responsible for its biotransformation.[6][7][8][9] This dependency on a single, highly polymorphic enzyme underscores the critical need for robust in vitro models to characterize its metabolic profile.

This guide provides an in-depth exploration of the primary metabolic pathways of metoclopramide, with a critical evaluation of predicted versus experimentally observed metabolites. It further presents a field-proven, step-by-step protocol for characterizing these transformations using human liver microsomes (HLM), the industry-standard subcellular fraction for Phase I metabolism studies.[10][11]

The Central Role of Cytochrome P450 2D6 (CYP2D6)

The biotransformation of metoclopramide is overwhelmingly catalyzed by CYP2D6.[6][8][12] Studies using recombinant human P450 isoforms have shown that metabolite formation is highest with CYP2D6.[9] While other isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4, contribute to a lesser extent, the metabolic clearance is driven by CYP2D6 activity.[6][8][13]